molecular formula C26H26N4O3 B11103681 (3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}butanamide

(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}butanamide

Cat. No.: B11103681
M. Wt: 442.5 g/mol
InChI Key: QTEUSWQQPHCJMD-OGLMXYFKSA-N
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Description

N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE is a complex organic compound that features a carbazole moiety and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dicarbaldehyde, while reduction could produce the corresponding hydrazine derivative.

Scientific Research Applications

N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE involves interactions with specific molecular targets and pathways. The carbazole moiety can intercalate with DNA, disrupting its function, while the hydrazone linkage may interact with various enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler compound with similar electronic properties.

    2-methoxybenzoyl hydrazine: Shares the hydrazone linkage but lacks the carbazole moiety.

Uniqueness

N-(9-ETHYL-9H-CARBAZOL-3-YL)-3-[(E)-2-(2-METHOXYBENZOYL)HYDRAZONO]BUTANAMIDE is unique due to its combination of a carbazole moiety and a hydrazone linkage, which imparts distinct electronic and biological properties.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]-2-methoxybenzamide

InChI

InChI=1S/C26H26N4O3/c1-4-30-22-11-7-5-9-19(22)21-16-18(13-14-23(21)30)27-25(31)15-17(2)28-29-26(32)20-10-6-8-12-24(20)33-3/h5-14,16H,4,15H2,1-3H3,(H,27,31)(H,29,32)/b28-17+

InChI Key

QTEUSWQQPHCJMD-OGLMXYFKSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC=CC=C3OC)/C)C4=CC=CC=C41

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC=CC=C3OC)C)C4=CC=CC=C41

Origin of Product

United States

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